molecular formula C17H21N3O2S B2799053 1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484694-75-9

1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2799053
CAS No.: 484694-75-9
M. Wt: 331.43
InChI Key: WSOWIEZCRMTGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpiperidin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectral Analysis:

  • Studies have examined the structural aspects of similar compounds, which include the analysis of dihedral angles and intermolecular interactions, providing insights into their molecular configuration and potential reactivity (Xu et al., 2005).

Synthesis and Characterization:

  • Research has been conducted on the synthesis and characterization of related compounds, including their NMR, IR, mass, and elemental analysis, which are crucial for understanding their chemical properties (Muralikrishna, 2018).

Antimicrobial Activity:

  • Compounds with a similar structure have been synthesized and evaluated for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Salimon et al., 2011).

Antibacterial Evaluation:

  • Studies have reported the synthesis and antibacterial evaluation of derivatives, providing insights into their effectiveness against bacterial strains (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation and Activity:

  • Investigations into the biological activities of similar compounds have been conducted, focusing on their potential as therapeutic agents (Fuloria et al., 2009).
  • Some compounds have been identified as inhibitors of human immunodeficiency virus (HIV-1) replication, showcasing their potential in antiviral therapy (Che et al., 2015).

Antifungal and Anticonvulsant Activities:

  • The synthesis and evaluation of novel derivatives with potential antifungal activity have been explored (Liu et al., 2012).
  • Research on semicarbazones based on 1,3,4-oxadiazoles has provided insights into their anticonvulsant activities (Rajak et al., 2010).

Corrosion Inhibition:

  • The corrosion inhibition properties of derivatives have been assessed, demonstrating their application in materials science (Ammal et al., 2018).

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-8-14(9-7-12)16-18-19-17(22-16)23-11-15(21)20-10-4-3-5-13(20)2/h6-9,13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOWIEZCRMTGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.